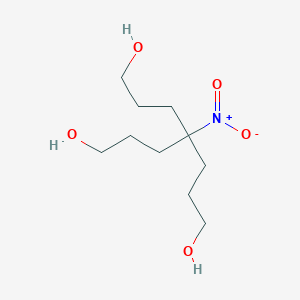

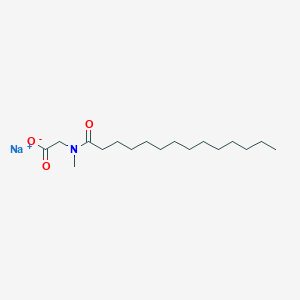

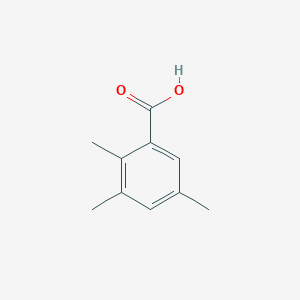

![molecular formula C8H7N3O2 B057366 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-09-5](/img/structure/B57366.png)

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Descripción general

Descripción

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest within the field of organic chemistry, particularly in heterocyclic chemistry. This compound belongs to the family of pyrazolopyridines, which are known for their diverse chemical properties and potential applications in various domains, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives can be achieved through multiple synthetic pathways, involving key steps like reduction, oxidation, oximation, and cyclization. Huang Bin and Zha Zhenglin (2011) detailed a method starting from 2-chloronicotinic acid, achieving a total yield of 67.21% through these steps, highlighting the method's efficiency, low cost, and environmental friendliness (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied using both experimental and theoretical approaches. Techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations provide insights into the compound's geometry, tautomeric forms, and the stabilization effects of various substituents (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazolopyridines participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For instance, their condensation with activated carbonyl groups leads to the formation of N-fused heterocycles, demonstrating their versatility in synthetic organic chemistry (Aseyeh Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The presence of various substituents affects these properties, which can be tailored for specific applications. Studies often employ spectroscopic and crystallographic methods to elucidate these aspects (Peddy Vishweshwar et al., 2002).

Aplicaciones Científicas De Investigación

1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

-

Medicinal Chemistry : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in various fields of scientific research, including medicinal chemistry .

-

Cancer Therapy : Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

-

Synthesis of Polycyclic Heterocycles : These compounds can be used in the synthesis of polycyclic heterocycles using ketones as condensation partner .

-

Catalytic Activity : The catalytic activity of these compounds was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .

Direcciones Futuras

Propiedades

IUPAC Name |

1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYUZRHWLFJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556421 | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

CAS RN |

116855-09-5 | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

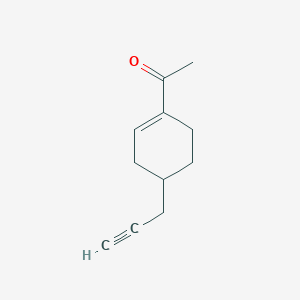

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

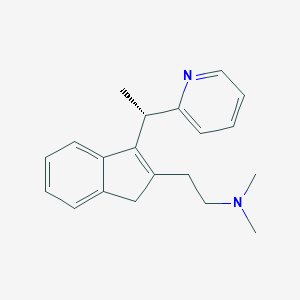

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)